6-methyl-4-((1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
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Overview
Description
6-methyl-4-((1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is a complex organic compound featuring a pyranone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-((1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyranone Core: This can be achieved through a cyclization reaction involving appropriate diketone precursors.
Introduction of the Azetidine Moiety: This step involves the reaction of the pyranone intermediate with an azetidine derivative under controlled conditions.
Attachment of the Thiophene Sulfonyl Group: The final step involves the sulfonylation of the azetidine intermediate with 5-methylthiophene-2-sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-((1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyranone ring can be reduced to form dihydropyran derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyran derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 6-methyl-4-((1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole
- (4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone
Uniqueness
6-methyl-4-((1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)-2H-pyran-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyranone core, azetidine ring, and thiophene sulfonyl group make it a versatile compound for various applications.
Properties
IUPAC Name |
6-methyl-4-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]oxypyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-9-5-11(6-13(16)19-9)20-12-7-15(8-12)22(17,18)14-4-3-10(2)21-14/h3-6,12H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFXKTUPZSCFJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C2)OC3=CC(=O)OC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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